Benzamide, 4,4'-sulfonylbis[N-phenyl-
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Overview
Description
Benzamide, 4,4’-sulfonylbis[N-phenyl-] is an organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfonyl group linking two benzamide moieties, each substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4,4’-sulfonylbis[N-phenyl-] typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4,4’-sulfonylbis[N-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, 4,4’-sulfonylbis[N-phenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, plastics, and paper.
Mechanism of Action
The mechanism of action of Benzamide, 4,4’-sulfonylbis[N-phenyl-] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance . The compound’s sulfonyl group plays a crucial role in its reactivity and interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.
Sulfonylbisbenzamide: A compound with a sulfonyl group linking two benzamide moieties.
Uniqueness
Benzamide, 4,4’-sulfonylbis[N-phenyl-] is unique due to the presence of both sulfonyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
191215-75-5 |
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Molecular Formula |
C26H20N2O4S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-phenyl-4-[4-(phenylcarbamoyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C26H20N2O4S/c29-25(27-21-7-3-1-4-8-21)19-11-15-23(16-12-19)33(31,32)24-17-13-20(14-18-24)26(30)28-22-9-5-2-6-10-22/h1-18H,(H,27,29)(H,28,30) |
InChI Key |
ACCOHPBXPBLICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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